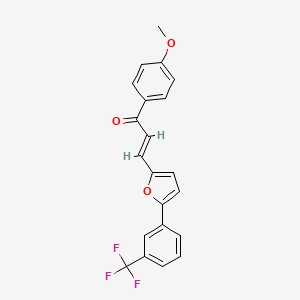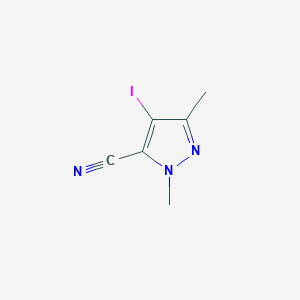
7-propoxy-2H-chromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-propoxy-2H-chromene-3-carbaldehyde” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 .
Molecular Structure Analysis
The InChI code for “7-propoxy-2H-chromene-3-carbaldehyde” is 1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10 (8-14)9-16-13 (11)7-12/h3-4,6-8H,2,5,9H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “7-propoxy-2H-chromene-3-carbaldehyde” is a powder . The boiling point is predicted to be 470.0±45.0 °C and the density is predicted to be 1.583±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Overview of Chromene Chemistry
Chromene and its derivatives, such as coumarins and chromones, are significant due to their wide range of biological and pharmacological properties. The chemical structure of "7-propoxy-2H-chromene-3-carbaldehyde" suggests it could share some of these properties, offering potential applications in drug development, material science, and chemical synthesis.
Synthetic Methods and Biological Importance
Recent advances in the chemistry of hydroxycoumarins, a closely related class of compounds, highlight the synthetic versatility and biological importance of chromene derivatives. For instance, hydroxycoumarins have been utilized as starting materials or precursor molecules in the pharmaceutical and agrochemical industries due to their significant chemical, photochemical, and biological properties (Yoda, 2020).
Antioxidant Activity
Coumarins, sharing the chromene backbone, have been studied for their antioxidant activities. The structural attributes of these compounds enable them to act as effective free radical scavengers, suggesting that derivatives like "7-propoxy-2H-chromene-3-carbaldehyde" could also be explored for their antioxidant properties (Torres et al., 2014).
Applications in Organic Synthesis
The synthetic utility of chromene derivatives in organic chemistry is well documented. For example, benzo[c]chromen-6-ones, which share a similar structural motif with "7-propoxy-2H-chromene-3-carbaldehyde," serve as core structures in secondary metabolites with considerable pharmacological importance, necessitating efficient synthetic procedures for their preparation (Mazimba, 2016).
Potential for Cleaner Production and Environmental Applications
The broader family of chromene compounds also demonstrates potential in cleaner production and environmental remediation. For example, basic chromium sulfate production, involving related chemical processes, highlights the importance of optimizing chemical reactions for environmental sustainability (Panda et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-propoxy-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-5-15-12-4-3-11-6-10(8-14)9-16-13(11)7-12/h3-4,6-8H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAPSQKXAYRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(CO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-propoxy-2H-chromene-3-carbaldehyde | |
CAS RN |
923236-97-9 |
Source


|
| Record name | 7-propoxy-2H-chromene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B2562257.png)




![4-Chloro-2-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2562267.png)
![6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2562268.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2562269.png)
![3,4-Dihydro-1H-isochromen-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2562272.png)

![(E)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2562276.png)
![ethyl 4-{[(3-isopropoxypropyl)amino]carbonyl}-1,3,5-trimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2562277.png)

